REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([NH:8][C:9]2[N:14]=[C:13]([CH3:15])[CH:12]=[CH:11][CH:10]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[N:21]([O-])=O.[Na+]>O>[CH3:15][C:13]1[CH:12]=[CH:11][CH:10]=[C:9]([N:8]2[C:3]3=[N:4][CH:5]=[CH:6][CH:7]=[C:2]3[N:1]=[N:21]2)[N:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)NC1=CC=CC(=N1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 1.0 g
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°-5° C.
|
Type
|
ADDITION
|
Details
|
treated dropwise with a solution of 0.345 g
|
Type
|
WAIT
|
Details
|
After an additional hour at 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
storage at room temperature over the weekend, the precipitate was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from 6 ml
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1)N1N=NC=2C1=NC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |